molecular formula C11H14N2O3 B8593978 6,7-Dimethoxy-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

6,7-Dimethoxy-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B8593978
M. Wt: 222.24 g/mol
InChI Key: VQJWYJFQEBOUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethoxy-3-methyl-3,4-dihydroquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-3-methyl-3,4-dihydroquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6,7-Dimethoxy-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

6,7-dimethoxy-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C11H14N2O3/c1-6-11(14)13-8-5-10(16-3)9(15-2)4-7(8)12-6/h4-6,12H,1-3H3,(H,13,14)

InChI Key

VQJWYJFQEBOUOX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=CC(=C(C=C2N1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,5-Dimethoxy-1,2-dinitrobenzene (34.2 g, 0.15 mol) was hydrogenated in 500 ml of methanol with Raney nickel catalysis using 1 atm hydrogen. After the calculated amount of hydrogen had been taken up, the process was stopped, the catalyst was removed by filtration with suction, and the solvent was stripped off in vacuo. To remove the water completely, the mixture was taken up twice in methanol and reconcentrated. 4,5-Dimethoxy-1,2-phenylenediamine (24.0 g), which remained as a brown oil, was refluxed for 48 hours in 200 ml of ethanol (96%) together with 17.1 ml (0.15 mol) of methyl 2-chloropropionate, with an addition of 21.0 ml (0.15 mol) of triethylamine. The solution, which was very dark, was concentrated, the concentrate was taken up in ethyl acetate, the mixture was washed twice with water and dried (sodium sulfate), and the solvent was stripped off in vacuo. The crude product was crystallized by stirring with diethyl ether (6.2 g, 19%). A analytically pure sample of melting point 151° C. was obtained by silica gel chromatography using ethyl acetate as the eluent.
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34.2 g
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500 mL
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17.1 mL
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21 mL
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200 mL
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